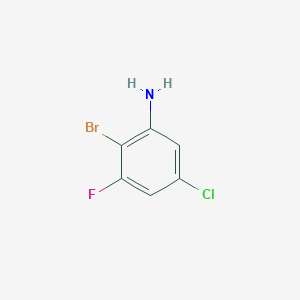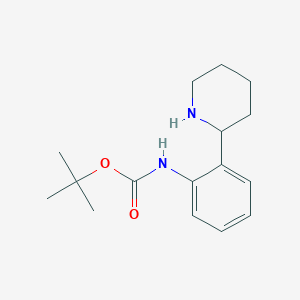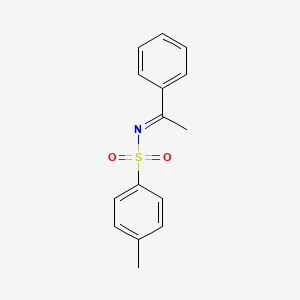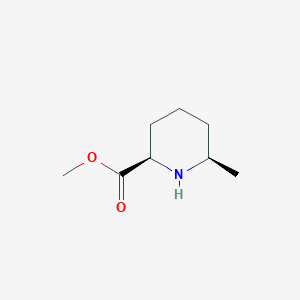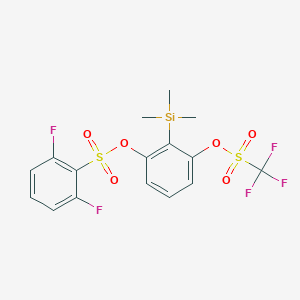
3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” is a complex organic compound that features multiple functional groups, including trifluoromethyl, sulfonyl, trimethylsilyl, and difluorobenzenesulfonate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the trifluoromethylsulfonyl group: This can be achieved by reacting a suitable phenol derivative with trifluoromethanesulfonic anhydride under basic conditions.
Introduction of the trimethylsilyl group: This step involves the silylation of the phenol derivative using trimethylsilyl chloride in the presence of a base such as triethylamine.
Coupling with 2,6-difluorobenzenesulfonate: The final step involves the coupling of the intermediate with 2,6-difluorobenzenesulfonyl chloride under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
“3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and silyl groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation or reduction may lead to different oxidation states of the compound.
科学研究应用
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” depends on its specific application. In organic synthesis, it may act as a reagent or intermediate, participating in various chemical reactions. In pharmaceuticals, its mechanism of action would depend on the target molecule and the biological pathway involved.
相似化合物的比较
Similar Compounds
Similar compounds to “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” include:
Trifluoromethanesulfonates: Compounds containing the trifluoromethanesulfonyl group.
Trimethylsilyl Derivatives: Compounds containing the trimethylsilyl group.
Difluorobenzenesulfonates: Compounds containing the difluorobenzenesulfonyl group.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which can impart unique reactivity and properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H15F5O6S2Si |
|---|---|
分子量 |
490.5 g/mol |
IUPAC 名称 |
[3-(trifluoromethylsulfonyloxy)-2-trimethylsilylphenyl] 2,6-difluorobenzenesulfonate |
InChI |
InChI=1S/C16H15F5O6S2Si/c1-30(2,3)15-12(8-5-9-13(15)27-29(24,25)16(19,20)21)26-28(22,23)14-10(17)6-4-7-11(14)18/h4-9H,1-3H3 |
InChI 键 |
GTZCPROTMMEQKE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



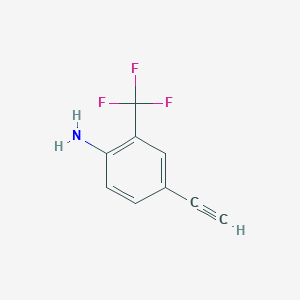
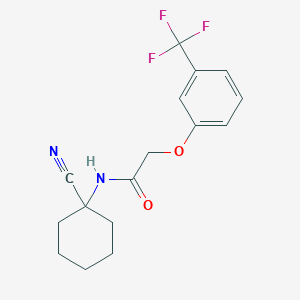
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
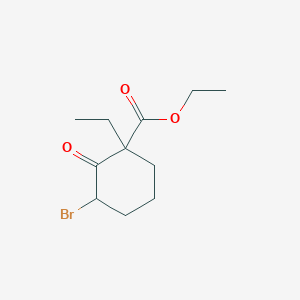
![Methyl 2-(((1S,4S,5S)-4-((2-(dimethylamino)acetamido)methyl)-5-isopropyl-2-methylcyclohex-2-en-1-yl)methyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15280104.png)
![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)

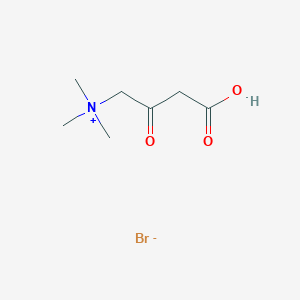
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
